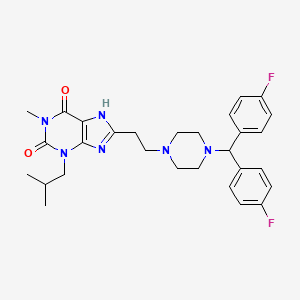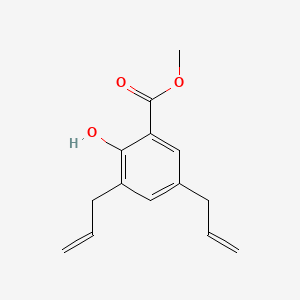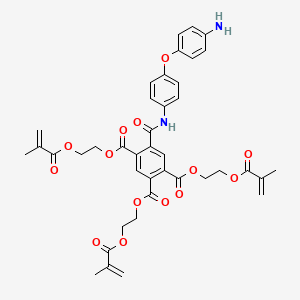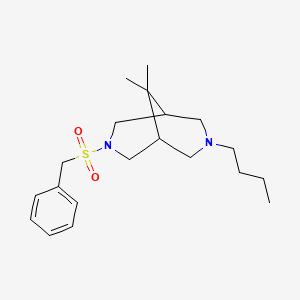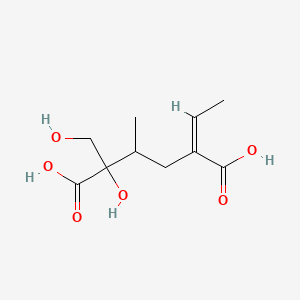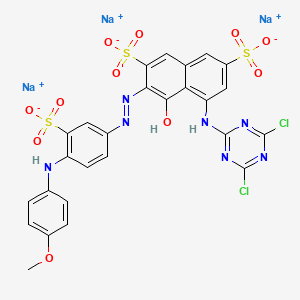
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing conditions to form the isoxazole ring . Another method involves the use of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrazine hydrate under refluxing conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazine hydrate yields 5-phenylisoxazole-3-carbohydrazide .
Wissenschaftliche Forschungsanwendungen
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an anticancer agent, particularly in the treatment of melanoma.
Medicine: Isoxazole derivatives are known for their analgesic, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis . The compound’s ability to form stable complexes with biological molecules contributes to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
- 5-Phenylisoxazole-3-carbohydrazide
Uniqueness
5-Isoxazolecarboxamide, 3-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- stands out due to its unique substitution pattern, which imparts distinct biological activities. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
130403-12-2 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
3-methyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)12-7-5-6-10(3)14(12)16-15(18)13-8-11(4)17-19-13/h5-9H,1-4H3,(H,16,18) |
InChI-Schlüssel |
UEOHJQOGZIBQQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=NO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



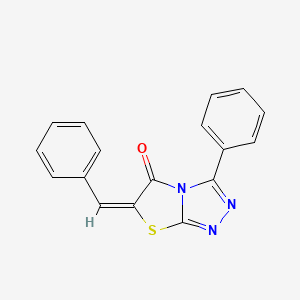
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

